molecular formula C16H17NO2 B187499 N-benzyl-2-ethoxybenzamide CAS No. 20308-27-4

N-benzyl-2-ethoxybenzamide

Cat. No. B187499
CAS RN: 20308-27-4
M. Wt: 255.31 g/mol
InChI Key: MXUJOFAWSCRMHF-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxybenzamide (NBEBA) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in the field of pharmacology and drug discovery.

Scientific Research Applications

N-benzyl-2-ethoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. N-benzyl-2-ethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of N-benzyl-2-ethoxybenzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. N-benzyl-2-ethoxybenzamide has been shown to have an affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

N-benzyl-2-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. N-benzyl-2-ethoxybenzamide has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-benzyl-2-ethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-benzyl-2-ethoxybenzamide is also stable under normal laboratory conditions and has a long shelf life. However, one limitation of N-benzyl-2-ethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2-ethoxybenzamide. One area of research could be the development of novel analogs with improved pharmacological properties. Another area of research could be the investigation of the potential use of N-benzyl-2-ethoxybenzamide in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, further studies could be carried out to elucidate the mechanism of action of N-benzyl-2-ethoxybenzamide and its effects on other neurotransmitters and receptors in the brain.
Conclusion
In conclusion, N-benzyl-2-ethoxybenzamide is a promising compound that has shown potential applications in scientific research. It has been studied extensively for its pharmacological activities, mechanism of action, biochemical and physiological effects, and potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of N-benzyl-2-ethoxybenzamide and its analogs for use in drug discovery and the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-benzyl-2-ethoxybenzamide involves the reaction between benzylamine and 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. After completion of the reaction, the product is purified using column chromatography or recrystallization to obtain the pure compound.

properties

CAS RN

20308-27-4

Product Name

N-benzyl-2-ethoxybenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-benzyl-2-ethoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-2-19-15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18)

InChI Key

MXUJOFAWSCRMHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

Other CAS RN

20308-27-4

Origin of Product

United States

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